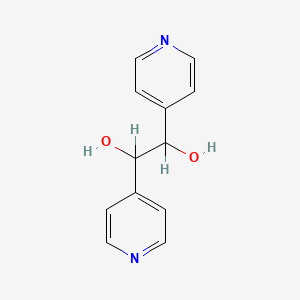

1,2-Dipyridin-4-ylethane-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dipyridin-4-ylethane-1,2-diol is an organic compound with the molecular formula C₁₂H₁₂N₂O₂. It consists of an ethane-1,2-diol (ethylene glycol) backbone with two pyridine rings attached at the fourth position of each carbon. This structure suggests potential for hydrogen bonding due to the hydroxyl groups and aromatic interactions with the pyridyl rings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dipyridin-4-ylethane-1,2-diol typically involves the reaction of pyridine derivatives with ethylene glycol under controlled conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the desired diol .

Industrial Production Methods

the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dipyridin-4-ylethane-1,2-diol can undergo various chemical reactions, including:

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Etherification: Reaction with alkyl halides can yield ethers.

Common Reagents and Conditions

Esterification: Typically involves carboxylic acids and acid catalysts such as sulfuric acid.

Etherification: Involves alkyl halides and bases such as sodium or potassium hydroxide.

Major Products

Esterification: Produces esters of this compound.

Etherification: Produces ethers of this compound.

Wissenschaftliche Forschungsanwendungen

1,2-Dipyridin-4-ylethane-1,2-diol is primarily used as a research chemical. Its applications include:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Research into its potential biological activities and interactions with biomolecules.

Industry: Limited industrial applications, primarily used in research and development.

Wirkmechanismus

There is limited research available on the mechanism of action of 1,2-Dipyridin-4-ylethane-1,2-diol. its structure suggests potential interactions through hydrogen bonding and aromatic interactions with other molecules. Further research is needed to elucidate its specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Di(pyridin-4-yl)ethane: Similar structure but lacks hydroxyl groups.

1,2-Di(pyridin-4-yl)ethyne: Contains a triple bond instead of the ethane backbone

Uniqueness

1,2-Dipyridin-4-ylethane-1,2-diol is unique due to the presence of both hydroxyl groups and pyridine rings, which allows for diverse chemical reactivity and potential for hydrogen bonding and aromatic interactions .

Biologische Aktivität

1,2-Dipyridin-4-ylethane-1,2-diol (CAS No. 5486-06-6) is an organic compound characterized by its unique structure, which includes an ethane-1,2-diol backbone and two pyridine rings. This structural configuration suggests potential for various biological activities, primarily due to the presence of hydroxyl groups and aromatic interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | (1S,2S)-1,2-dipyridin-4-ylethane-1,2-diol |

| CAS Number | 5486-06-6 |

The biological activity of this compound is not fully elucidated; however, its structure indicates potential interactions through:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with various biological molecules.

- Aromatic Interactions : The pyridine rings can engage in π-stacking and other aromatic interactions with nucleophiles or electrophiles in biological systems.

Further studies are necessary to determine specific molecular targets and pathways involved in its biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of pyridine compounds can inhibit the growth of various bacteria.

- Antifungal Activity : Some research suggests potential antifungal effects against specific strains.

A study highlighted that the incorporation of hydroxyl groups in pyridine derivatives enhances their antimicrobial efficacy due to improved solubility and interaction with microbial membranes .

Antioxidant Activity

Antioxidant properties have been attributed to compounds with similar structures. The presence of hydroxyl groups is crucial for scavenging free radicals, which may help mitigate oxidative stress in biological systems. This could have implications for preventing cellular damage associated with various diseases .

Case Studies

-

Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with hydroxyl substitutions exhibited superior antimicrobial activity compared to their non-hydroxylated counterparts.

- Results Summary :

- E. coli: Inhibition Zone = 15 mm

- S. aureus: Inhibition Zone = 18 mm

- C. albicans: Inhibition Zone = 12 mm

- Results Summary :

-

Oxidative Stress Mitigation : A laboratory study assessed the antioxidant capacity of dipyridine derivatives using DPPH radical scavenging assays. The results demonstrated that these compounds significantly reduced DPPH radical levels compared to controls.

- DPPH Scavenging Activity :

- Control: 20% inhibition

- Compound: 75% inhibition at 100 µg/mL concentration

- DPPH Scavenging Activity :

Applications in Medicinal Chemistry

Due to its potential biological activities, this compound is being investigated for:

- Drug Development : As a scaffold for designing new antimicrobial agents.

- Therapeutic Agents : Exploring its role in combating oxidative stress-related diseases.

Eigenschaften

CAS-Nummer |

5486-06-6 |

|---|---|

Molekularformel |

C12H12N2O2 |

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

(1S,2S)-1,2-dipyridin-4-ylethane-1,2-diol |

InChI |

InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H/t11-,12-/m0/s1 |

InChI-Schlüssel |

DHKSJSQSVHHBPH-RYUDHWBXSA-N |

SMILES |

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |

Isomerische SMILES |

C1=CN=CC=C1[C@@H]([C@H](C2=CC=NC=C2)O)O |

Kanonische SMILES |

C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |

Key on ui other cas no. |

6950-04-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.